REACTION_SMILES
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[CH3:14][Si:15]([CH:16]=[N+:17]=[N-:18])([CH3:19])[CH3:20].[CH3:21][OH:22].[OH:1][c:2]1[c:3]([CH:12]=[O:13])[c:4]2[c:5]([n:6][c:7]([CH3:9])[s:8]2)[cH:10][cH:11]1.[cH:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1>>[O:1]([c:2]1[c:3]([CH:12]=[O:13])[c:4]2[c:5]([n:6][c:7]([CH3:9])[s:8]2)[cH:10][cH:11]1)[CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C=[N+]=[N-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc2ccc(O)c(C=O)c2s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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COc1ccc2nc(C)sc2c1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |